(R)-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate
Description
(R)-Methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate is a chiral ester featuring a hydroxy group at the second carbon, a tetrahydro-2H-pyran-4-yl substituent at the third carbon, and a methyl ester moiety. Its stereochemistry (R-configuration) renders it valuable in asymmetric synthesis, particularly in pharmaceutical intermediates or agrochemicals.
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C9H16O4/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8,10H,2-6H2,1H3 |
InChI Key |
YOTPEISICWRBNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-hydroxypropanoic acid and tetrahydro-2H-pyran-4-ol.
Esterification: The hydroxyl group of ®-2-hydroxypropanoic acid is esterified with methanol in the presence of an acid catalyst like sulfuric acid to form ®-methyl 2-hydroxypropanoate.
Cyclization: The ester is then subjected to cyclization with tetrahydro-2H-pyran-4-ol under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ®-methyl 2-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate.
Reduction: Formation of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Chirality: The target compound and (S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid are enantiomerically distinct, impacting their biological activity.
- Reactivity: The methyl ester in the target compound is more hydrolytically stable than the carboxylic acid in ’s amino acid, which may influence metabolic pathways.
- Steric Effects : The tetrahydro-2H-pyran-4-yl group introduces greater steric hindrance compared to the planar benzoyl group in Compound 8b , affecting substrate binding in enzymatic reactions.
Spectroscopic and Analytical Comparisons
Table 2: Spectroscopic Data
Key Observations :
- IR : The target compound’s hydroxy group produces a broad O–H stretch absent in Compound 8b, which instead shows aromatic and conjugated carbonyl peaks .
- MS : Compound 8b’s dominant fragment at m/z 165 corresponds to the benzoylallyl group, whereas the target compound’s fragmentation would likely involve cleavage of the pyran ring or ester group.
- Elemental Composition : The higher carbon content in Compound 8b (71.37% vs. 55.55% in the target compound) reflects its aromatic benzoyl substituent .
Physicochemical and Toxicological Properties
- Solubility: The target compound’s pyran ring enhances lipophilicity compared to the polar amino acid in , suggesting better membrane permeability.
- Toxicity: Both the target compound and (S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid lack comprehensive toxicological profiles , necessitating further studies for applications in drug development.
Biological Activity
(R)-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydropyran ring, which is significant for its biological interactions.
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, in vitro. This mechanism suggests potential therapeutic applications in treating inflammatory conditions.
Cytotoxicity Against Cancer Cells
In vitro studies have revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The observed IC50 values for these cell lines indicate a promising potential for development as an anticancer agent.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The cytotoxicity of this compound is believed to be mediated through apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and survival pathways.
Case Studies
-
Study on Antioxidant Activity :
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls . -
Anti-inflammatory Research :
In a controlled experiment, the compound was administered to murine models with induced inflammation. The results showed a marked decrease in edema and inflammatory markers, supporting its use in managing inflammatory diseases . -
Cytotoxicity Assay :
A comprehensive cytotoxicity assay assessed the effects of the compound on various cancer cell lines. The findings confirmed its effectiveness in inhibiting cell growth and inducing apoptosis, particularly in HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
